

quantitative comparison of CuAAC and SPAAC for Undec-10-ynylamine labeling

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Compound of Interest

Compound Name: Undec-10-ynylamine

Cat. No.: B15378994

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A Quantitative Comparison of CuAAC and SPAAC for Amine Labeling

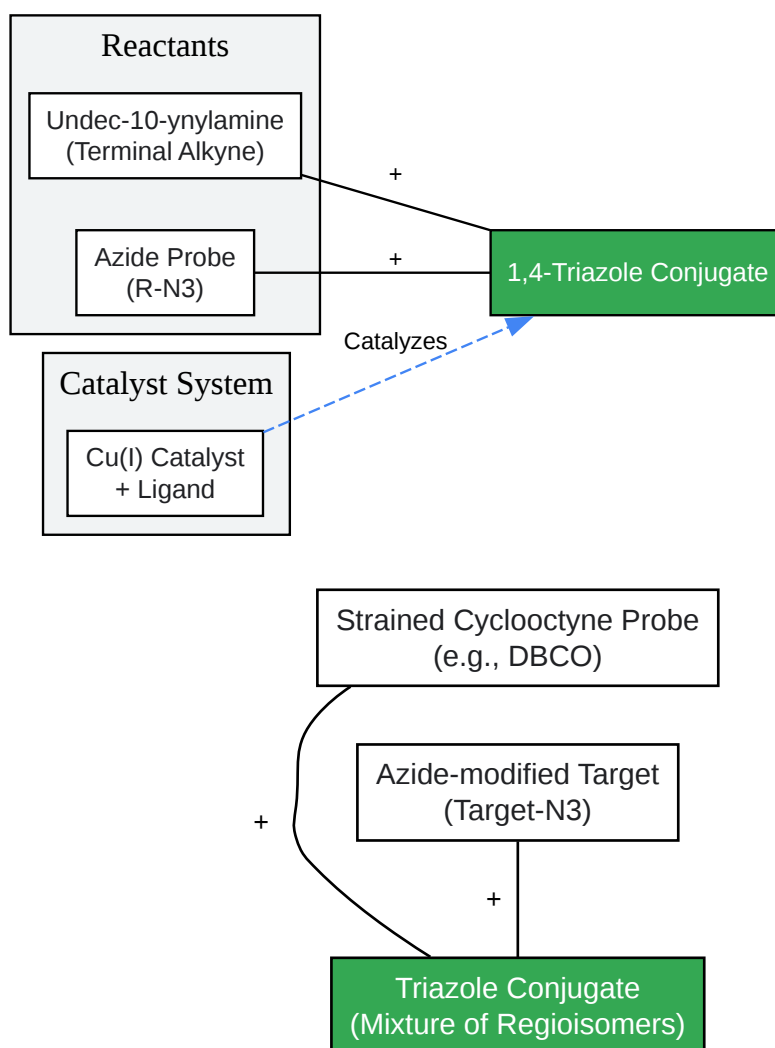
Guide for Researchers and Drug Development Professionals

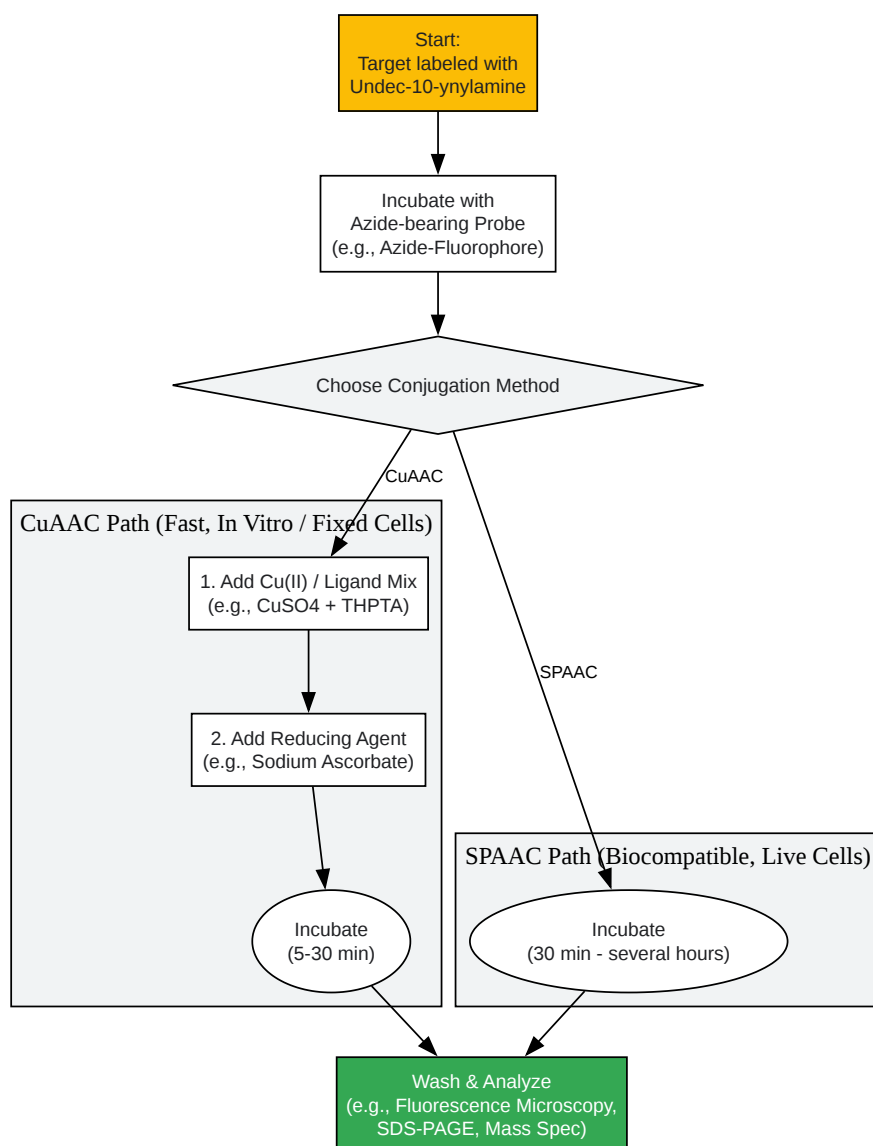
In the field of bioconjugation, the precise and efficient labeling of molecules is paramount. For molecules containing a terminal alkyne, such as **Undec-10-ynylamine**, two powerful "click chemistry" reactions stand out: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a quantitative comparison of these two methods to aid researchers in selecting the optimal strategy for their specific application, from in vitro conjugation to live-cell imaging.

Reaction Principles and Mechanisms

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage. However, they differ fundamentally in their activation method.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction and control the regioselectivity, exclusively yielding the 1,4-disubstituted triazole product.[1] The reaction is known for its rapid kinetics and high efficiency.[2][3] The required Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4]





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